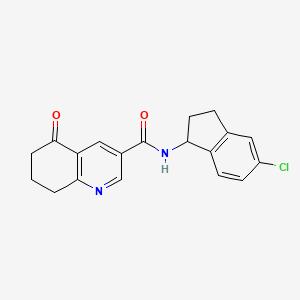![molecular formula C17H16IN5O3S B7432752 N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432752.png)
N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is commonly referred to as ITSA-1 and is a potent inhibitor of the TAK1 (TGF-β-activated kinase 1) signaling pathway.
Mécanisme D'action
ITSA-1 acts as a potent inhibitor of the TAK1 signaling pathway by binding to the ATP-binding site of TAK1. This binding prevents the activation of downstream signaling pathways, leading to the inhibition of various cellular processes. ITSA-1 has been shown to inhibit the activation of NF-κB, JNK, and p38 MAPK signaling pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
ITSA-1 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation and invasion of cancer cells by inhibiting the TAK1 signaling pathway. ITSA-1 has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In addition, ITSA-1 has been shown to have anti-inflammatory effects in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ITSA-1 is its potency and specificity for the TAK1 signaling pathway. This specificity allows for the selective inhibition of TAK1 without affecting other cellular processes. However, one of the limitations of ITSA-1 is its poor solubility in water, which can make it difficult to use in certain experiments. In addition, ITSA-1 can be toxic at high concentrations, which can limit its use in certain cell types.
Orientations Futures
There are several future directions for research on ITSA-1. One area of research is the development of more potent and selective inhibitors of the TAK1 signaling pathway. Another area of research is the investigation of the role of TAK1 in various disease models and the potential therapeutic applications of ITSA-1 in these diseases. Furthermore, the development of more water-soluble forms of ITSA-1 could make it more accessible for use in various experiments.
Méthodes De Synthèse
The synthesis of ITSA-1 involves the reaction of 3-iodoaniline and 4-aminobenzenesulfonamide in the presence of triethylamine and 1,2,4-triazole-3-carboxamide. The reaction is carried out in dichloromethane at room temperature for 24 hours. The resulting product is then purified through column chromatography to obtain ITSA-1 in high yield and purity.
Applications De Recherche Scientifique
ITSA-1 has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit the TAK1 signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and inflammation. ITSA-1 has been used to study the role of TAK1 in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases.
Propriétés
IUPAC Name |
N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN5O3S/c1-12(23-11-19-10-20-23)17(24)21-14-5-7-15(8-6-14)22-27(25,26)16-4-2-3-13(18)9-16/h2-12,22H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMXIWLWXGOTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)I)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Bromo-4,6-difluoroanilino)-3-[[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B7432679.png)
![5-acetyl-2,6-dimethyl-N-[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B7432680.png)

![2-(azepan-1-yl)-N-[4-[[2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432691.png)
![(1S)-2-[[(1R)-1-(2-fluorophenyl)propyl]amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7432699.png)
![N-[(1S,3R)-3-[[3-(dimethylamino)propanoylamino]methyl]cyclopentyl]-7-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7432701.png)
![6-(6-Methoxypyridin-3-yl)-7-[methyl(piperidin-4-ylmethyl)amino]pyrano[2,3-b]pyridin-4-one;2,2,2-trifluoroacetic acid](/img/structure/B7432709.png)
![1-[2-(2-Bromophenyl)-2-hydroxyethyl]-1-methyl-3-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7432715.png)
![1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol](/img/structure/B7432730.png)
![Methyl 2-[2-(4-bromo-2-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432738.png)
![1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(5-pyridin-3-ylpentan-2-yl)urea](/img/structure/B7432757.png)
![6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine](/img/structure/B7432772.png)
![2-[2-(2,4-Difluorophenyl)piperidin-1-yl]-5,6-difluoro-1,3-benzothiazole](/img/structure/B7432779.png)
